molecular formula C7H6BrN3O B1279715 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine CAS No. 63744-25-2

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Cat. No.: B1279715
CAS No.: 63744-25-2
M. Wt: 228.05 g/mol
InChI Key: NFZLMWYHNQPCDZ-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C7H6BrN3O. It is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the imidazo[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine typically involves the bromination of 8-methoxyimidazo[1,2-a]pyrazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted imidazo[1,2-a]pyrazine derivative.

Scientific Research Applications

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The bromine and methoxy substituents may play a role in modulating its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-methylimidazo[1,2-a]pyrazine
  • 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
  • 6-Bromo-8-iodoimidazo[1,2-a]pyrazine

Uniqueness

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents at the 8th position, leading to variations in their properties and applications .

Properties

IUPAC Name

6-bromo-8-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZLMWYHNQPCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472888
Record name 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-25-2
Record name 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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